molecular formula C26H25N3O7 B11287811 Ethyl 3-({[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 3-({[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11287811
M. Wt: 491.5 g/mol
InChI Key: RSNRNGBFBKSBAE-UHFFFAOYSA-N
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Description

Ethyl 3-({[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a methoxyphenyl group, and an imidazolidinone moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the imidazolidinone intermediate with a furan-2-ylmethyl halide.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction.

    Formation of the final ester: The final step involves the esterification of the intermediate with ethyl 3-aminobenzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-({[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-({[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The furan ring and imidazolidinone moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyphenyl group can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(furan-2-yl)propionate
  • Ethyl 3-(2-furyl)propanoate
  • Indole derivatives

Uniqueness

Ethyl 3-({[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of a furan ring, a methoxyphenyl group, and an imidazolidinone moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H25N3O7

Molecular Weight

491.5 g/mol

IUPAC Name

ethyl 3-[[2-[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H25N3O7/c1-3-35-25(32)17-7-4-8-18(13-17)27-23(30)15-22-24(31)29(19-9-5-10-20(14-19)34-2)26(33)28(22)16-21-11-6-12-36-21/h4-14,22H,3,15-16H2,1-2H3,(H,27,30)

InChI Key

RSNRNGBFBKSBAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CO3)C4=CC(=CC=C4)OC

Origin of Product

United States

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